N-スクシンイミジル-L-アラニル-L-アラニル-L-プロリル-L-リジン-p-ニトロアニリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

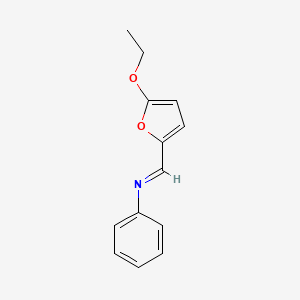

It consists of the amino acids succinyl-alanine-alanine-proline-lysine and a chromogenic p-nitroaniline group.

科学的研究の応用

Suc-Ala-Ala-Pro-Lys-pNA is widely used in scientific research for the following applications:

Enzymatic Assays: It serves as a substrate to measure the activity of proteases, including trypsin and elastase.

Drug Development: The compound is used in screening assays to identify potential inhibitors of proteases, which are targets for therapeutic interventions in diseases such as cancer and inflammation.

Biochemical Studies: Researchers use Suc-Ala-Ala-Pro-Lys-pNA to study enzyme kinetics and substrate specificity.

作用機序

Target of Action

Suc-Ala-Ala-Pro-Lys-pNA is primarily a substrate for wild-type and K188D/D189K trypsins . Trypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds on the carboxyl side of lysine and arginine amino acid residues .

Mode of Action

The compound interacts with its target, trypsin, through a process known as substrate hydrolysis . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein digestion pathway .

Result of Action

The primary result of the action of Suc-Ala-Ala-Pro-Lys-pNA is the release of p-nitroaniline . This release can be quantified by colorimetric detection, providing a measure of trypsin activity . This makes Suc-Ala-Ala-Pro-Lys-pNA a valuable tool for studying trypsin function and protein digestion.

Action Environment

The action, efficacy, and stability of Suc-Ala-Ala-Pro-Lys-pNA can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity, and temperature can impact the stability of the compound . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the action of the compound .

Safety and Hazards

生化学分析

Biochemical Properties

Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .

Molecular Mechanism

The molecular mechanism of Suc-Ala-Ala-Pro-Lys-pNA involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Ala-Pro-Lys-pNA can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5

Metabolic Pathways

Suc-Ala-Ala-Pro-Lys-pNA is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Lys-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid, lysine, to a solid resin. The subsequent amino acids, proline, alanine, and succinyl-alanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the p-nitroaniline group is introduced at the N-terminus .

Industrial Production Methods

Industrial production of Suc-Ala-Ala-Pro-Lys-pNA follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

Suc-Ala-Ala-Pro-Lys-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured by its absorbance at 410 nm .

Common Reagents and Conditions

Proteases: Enzymes such as trypsin and elastase are commonly used to catalyze the hydrolysis of Suc-Ala-Ala-Pro-Lys-pNA.

Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and dimethyl sulfoxide (DMSO) to maintain enzyme stability and activity.

Major Products

The major product formed from the hydrolysis of Suc-Ala-Ala-Pro-Lys-pNA is p-nitroaniline, which is detected by its characteristic yellow color and absorbance at 410 nm .

類似化合物との比較

Similar Compounds

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: This compound is similar to Suc-Ala-Ala-Pro-Lys-pNA but contains an additional alanine residue.

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound differs by having phenylalanine instead of lysine at the P1 position.

Uniqueness

Suc-Ala-Ala-Pro-Lys-pNA is unique due to its specific sequence, which makes it a suitable substrate for trypsin and other proteases that recognize lysine residues. Its chromogenic p-nitroaniline group allows for easy detection and quantification of enzymatic activity.

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJMHLJNHUFHI-USNOLKROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid](/img/structure/B561187.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)